Bismuth iodide oxide

Übersicht

Beschreibung

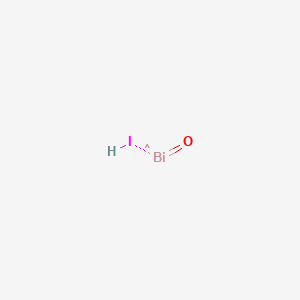

Bismuth iodide oxide is a compound with the chemical formula BiOI . It appears as a brick-red, heavy, odorless powder or copper-colored crystals .

Synthesis Analysis

Bismuth iodide oxide can be synthesized through various methods. One common method involves heating an intimate mixture of iodine and bismuth powder . Another method involves the reaction of bismuth oxide with aqueous hydroiodic acid . Hydrothermal methods have also been used to synthesize bismuth iodide oxide .Molecular Structure Analysis

Bismuth iodide oxide has a tetragonal crystal structure (isotypical with bismuth oxychloride) with space group P 4/ nmm (No. 129) . The crystal structure formed at a ratio of 1/1.5 is more similar to 1.5/1 than to 1/3 .Chemical Reactions Analysis

Bismuth iodide oxide can undergo various chemical reactions. For instance, it can be decomposed by nitric acid or alkali . It also plays a role in the Mukaiyama aldol reaction .Physical And Chemical Properties Analysis

Bismuth iodide oxide is practically insoluble in water, alcohol, and chloroform. It is soluble in hydrochloric acid and decomposes by nitric acid or alkali . It fuses at red heat with partial decomposition . Its density is 7.92 g/cm³ .Wissenschaftliche Forschungsanwendungen

Radiation Detection

Bismuth iodide and oxyiodide have been studied for their potential in radiation detection . They can be synthesized in various forms such as polycrystalline powders, large single crystals, or thin films, which are useful in detecting radiation .

Digital Imaging

These compounds are also explored for use in digital imaging due to their unique properties that can enhance imaging quality .

Photovoltaics

Bismuth oxyiodide is used in the synthesis of materials with photovoltaic properties , contributing to the development of solar energy technologies .

Catalysis

In the field of catalysis, bismuth iodides and oxyiodides are being researched for their effectiveness in speeding up chemical reactions .

Biomedical Applications

Bismuth-based nanoparticles, including those containing bismuth iodide oxide, have been exploited for various biomedical applications such as drug delivery, antimicrobial activity, bioimaging, cancer therapy, biosensing, and tissue engineering .

Environmental Remediation

The photocatalytic properties of bismuth oxyiodide have been utilized to degrade pollutants under visible light, making it a candidate for environmental remediation efforts .

Safety And Hazards

Zukünftige Richtungen

Bismuth-based semiconductors, including bismuth iodide oxide, have gained attention for a wide range of electronic applications, including photovoltaics, light-emitting diodes, and radiation detectors . Their low toxicity, high environmental stability under ambient conditions, and easy processability by a wide range of scalable methods make them promising materials for future research .

Eigenschaften

InChI |

InChI=1S/Bi.HI.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBARUADRQNVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Bi].I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiHIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316462 | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.892 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth iodide oxide | |

CAS RN |

7787-63-5 | |

| Record name | Bismuth iodide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth iodide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: Bismuth oxyiodide is not a single compound but a family of compounds with varying bismuth, oxygen, and iodine ratios. Common examples include BiOI, Bi4O5I2, Bi5O7I, and Bi7O9I3.

ANone: Researchers utilize a range of techniques such as X-ray diffraction (XRD) [, , , ], X-ray photoelectron spectroscopy (XPS) [, ], Fourier-transform infrared spectroscopy (FTIR) [, ], UV-Visible diffuse reflectance spectroscopy (UV-Vis DRS) [, , , , ], and photoluminescence (PL) spectroscopy [, ].

ANone: Yes, bismuth oxyiodide exhibits excellent air stability. One study found that BiOI thin films maintained their tetragonal phase in ambient air for at least 197 days. [, ]

ANone: Yes, bismuth oxyiodide can undergo phase transformations upon heating. For example, BiOI can transition to Bi5O7I and subsequently to Bi2O3 at elevated temperatures. []

ANone: Bismuth oxyiodide is primarily researched for its photocatalytic properties in environmental remediation and energy applications. It can degrade organic pollutants [, , , , , , ] and reduce carbon dioxide. [, ] Additionally, it shows promise in photovoltaics as a light-absorbing material in solar cells. [, , , ]

ANone: Its unique layered structure [, ], adjustable band gap energy [, ], and ability to absorb visible light [, , , ] contribute to its photocatalytic efficiency.

ANone: The ratio of bismuth, oxygen, and iodine significantly impacts the band gap, surface area, and morphology of bismuth oxyiodide, influencing its light absorption and photocatalytic efficiency. [, , , ]

ANone: Bismuth oxyiodide primarily generates superoxide radicals (O2•-) [, ] and hydroxyl radicals (•OH) [, , ] upon visible light irradiation, which are responsible for the degradation of pollutants.

ANone: Yes, studies have shown that BiOI microspheres with exposed {110} facets exhibit higher photocatalytic activity than those with exposed {001} facets due to differences in oxygen adsorption and radical formation. [, ]

ANone: Creating heterojunctions by combining bismuth oxyiodide with other semiconductors like titanium dioxide (TiO2) [, , ], graphitic carbon nitride (g-C3N4) [, ], or bismuth vanadium oxide [] can significantly improve charge separation and enhance photocatalytic activity.

ANone: Density functional theory (DFT) calculations are employed to investigate the electronic structure [, ], predict defect tolerance [, ], and understand facet-dependent properties of bismuth oxyiodide. []

ANone: Bismuth oxyiodide is considered a relatively environmentally friendly photocatalyst due to its low toxicity and good biocompatibility. [, ] Research also focuses on utilizing bismuth oxyiodide for the degradation of harmful pollutants, further contributing to environmental remediation. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)